molecular formula C13H18N4OS B1288139 2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol CAS No. 874834-85-2

2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol

Cat. No. B1288139
M. Wt: 278.38 g/mol
InChI Key: MKZDAOJIGCCQBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest due to their potential biological activities. In one study, a series of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized using a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . This method represents a highly useful approach to creating a variety of piperazine derivatives, which could be analogous to the synthesis of 2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol, although the latter compound was not specifically mentioned.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. In the case of 1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethenone, the crystal structure demonstrated a conventional chair conformation for the piperazine ring . This information is valuable as it provides insight into the three-dimensional conformation of piperazine rings in these compounds, which is likely similar in the compound of interest.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives often include cyclocondensation and substitution reactions. For instance, the synthesis of 2-[4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl]ethanol involved a reaction between 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine . The reaction conditions were optimized, and the product was obtained with a high yield of 88.5%. This suggests that similar conditions could be applied to synthesize the compound of interest, with the appropriate starting materials and reagents.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol are not detailed in the provided papers, the studies do offer insights into the properties of similar compounds. For example, the synthesized piperazine derivatives in the first study were characterized by IR, 1H and 13C NMR, and mass spectral studies . These techniques are essential for confirming the structure and purity of the synthesized compounds. Additionally, the antimicrobial studies conducted on the synthesized compounds indicate that they possess biological activity, which could be relevant for the compound of interest if it shares similar structural features .

Scientific Research Applications

  • Organic Light-Emitting Diodes (OLEDs)

    • BT and its derivatives are used in the development of photoluminescent compounds for the molecular construction of OLEDs . The strong electron-withdrawing ability of these compounds can improve the electronic properties of the resulting organic materials .
    • The application involves the synthesis of various polymers, small molecules, and metal complexes with BT and its derivatives .
  • Organic Solar Cells

    • Similar to OLEDs, BT and its derivatives can be used in the construction of organic solar cells . The electron-withdrawing ability of these compounds can enhance the performance of these solar cells .
  • Organic Field-Effect Transistors (OFETs)

    • BT and its derivatives can also be used in the construction of OFETs . These compounds can improve the electronic properties of the resulting organic materials, enhancing the performance of these transistors .
  • Electrochromic Devices

    • BT and its derivatives can be used in the construction of electrochromic devices . These devices can change color when a voltage is applied .
  • Flow Batteries

    • BT has been of interest as a redox-active organic component in flow batteries due to its favorable solubility, low reduction potential, and fast electrochemical kinetics .
  • Luminescent Materials

    • BT derivatives containing carbazole units have been found to be luminiscent, with high emission intensity and quantum efficiency .
  • Organic Light-Emitting Diodes (OLEDs)

    • BT and its derivatives are used in the development of photoluminescent compounds for the molecular construction of OLEDs . The strong electron-withdrawing ability of these compounds can improve the electronic properties of the resulting organic materials .
    • The application involves the synthesis of various polymers, small molecules, and metal complexes with BT and its derivatives .
  • Organic Solar Cells

    • Similar to OLEDs, BT and its derivatives can be used in the construction of organic solar cells . The electron-withdrawing ability of these compounds can enhance the performance of these solar cells .
  • Organic Field-Effect Transistors (OFETs)

    • BT and its derivatives can also be used in the construction of OFETs . These compounds can improve the electronic properties of the resulting organic materials, enhancing the performance of these transistors .
  • Electrochromic Devices

    • BT and its derivatives can be used in the construction of electrochromic devices . These devices can change color when a voltage is applied .
  • Flow Batteries

    • BT has been of interest as a redox-active organic component in flow batteries due to its favorable solubility, low reduction potential, and fast electrochemical kinetics .
  • Luminescent Materials

    • BT derivatives containing carbazole units have been found to be luminiscent, with high emission intensity and quantum efficiency .

properties

IUPAC Name

2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c18-8-7-16-3-5-17(6-4-16)10-11-1-2-12-13(9-11)15-19-14-12/h1-2,9,18H,3-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZDAOJIGCCQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC3=NSN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594815
Record name 2-{4-[(2,1,3-Benzothiadiazol-5-yl)methyl]piperazin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol

CAS RN

874834-85-2
Record name 2-{4-[(2,1,3-Benzothiadiazol-5-yl)methyl]piperazin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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